molecular formula C17H16N2O4 B1673235 ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate CAS No. 332164-34-8

ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate

Cat. No. B1673235
M. Wt: 312.32 g/mol
InChI Key: JOPNHSIHFSZJMB-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-amino-4H-chromenes , which are structural core motifs that have received increasing attention due to their potential pharmacological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives have been synthesized through multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Similar compounds, such as 2-amino-4H-chromenes, have diverse physical and chemical properties due to their structural core motifs .

Scientific Research Applications

Synthesis Methodologies

Researchers have developed novel synthesis methods for creating derivatives of ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate and related compounds. One study outlines an expedient phosphine-catalyzed [4 + 2] annulation method for synthesizing highly functionalized tetrahydropyridines, which could be related to the core structure of the chemical , showing the versatility of phosphine catalysis in creating complex heterocyclic frameworks (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compound Synthesis

Another research avenue involves the three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin to produce substituted compounds. This process indicates the chemical's utility in generating spiro heterocyclic systems, which are of significant interest in medicinal chemistry due to their biological activities (Dmitriev, Silaichev, & Maslivets, 2015).

Potential Biological Activities

Further investigations involve the synthesis of chromeno[2,3-d]pyrimidinone derivatives and their evaluation for antimicrobial activity. Such studies are foundational in discovering new therapeutic agents, showcasing the potential of ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate derivatives as scaffolds for developing antimicrobial compounds (Ghashang, Mansoor, & Aswin, 2013).

properties

IUPAC Name

ethyl 2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-22-17(21)15-14(10-4-3-7-19-9-10)12-6-5-11(20)8-13(12)23-16(15)18/h3-9,14,20H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPNHSIHFSZJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
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ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
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ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate

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